N,N-diallyl-3-(4-methylphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N,N-bis(prop-2-enyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-4-12-17(13-5-2)16(18)11-10-15-8-6-14(3)7-9-15/h4-11H,1-2,12-13H2,3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRBFNEYGQQLU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Polymer Synthesis
N,N-Diallyl-3-(4-methylphenyl)acrylamide serves as a monomer in the synthesis of various polymers. Its ability to undergo radical polymerization makes it suitable for creating copolymers with improved properties.
Key Applications:
- Cationic Polymers: The compound can be polymerized to form cationic polymers, which are widely used as flocculants in water treatment processes. High molecular weight polymers derived from diallyl compounds exhibit enhanced flocculation efficiency, making them valuable in sewage treatment systems .
- Hydrogels: Research indicates that this compound can be utilized to create hydrogels with tailored properties for drug delivery systems. These hydrogels can respond to environmental stimuli, allowing for controlled release of therapeutic agents .
Biomedical Applications
The compound's unique structure allows it to interact with biological systems, leading to potential applications in medicine.
Key Applications:
- Drug Delivery Systems: Due to its compatibility with various drugs, this compound-based hydrogels have been studied for their effectiveness in delivering anticancer drugs. These systems can improve the bioavailability and reduce side effects of therapeutic agents .
- Tissue Engineering: The compound can be incorporated into scaffolds for tissue engineering applications. Its biocompatibility and ability to form hydrogels make it suitable for supporting cell growth and tissue regeneration .
Environmental Science
This compound has shown promise in environmental applications, particularly in wastewater treatment.
Key Applications:
- Flocculants in Water Treatment: The cationic nature of polymers derived from this compound enhances their ability to aggregate suspended particles in water, facilitating the removal of contaminants . Studies have demonstrated significant improvements in the clarity and quality of treated water when using these polymers.
- Soil Remediation: The compound can also be used in soil remediation efforts by improving the retention of nutrients and water in contaminated soils. This application is critical for restoring agricultural lands affected by pollutants .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Studies
-
Water Treatment Efficacy:
A study demonstrated that polymers synthesized from this compound significantly improved the flocculation process in municipal wastewater treatment facilities. The results indicated a reduction in turbidity levels by over 80% compared to traditional methods . -
Controlled Drug Release:
Research involving hydrogels made from this compound showed a sustained release profile for anticancer drugs over extended periods. This study highlighted the potential for reducing dosage frequency while maintaining therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide () :
- Substituents: Dibutyl groups on nitrogen; 4-hydroxy-3-methoxyphenyl at the β-position.
- Key Differences: The dibutyl groups increase hydrophobicity compared to diallyl, while the hydroxyl and methoxy groups enable hydrogen bonding.
- Biological Activity: Exhibits potent anticancer activity (IC₅₀ = 8.2 µM in HL-60 cells) via G2/M phase arrest and apoptosis induction .
- N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide (): Substituents: Ethoxyphenyl on nitrogen; 4-methoxyphenyl at the β-position. No diallyl groups reduce steric hindrance .
3-(4-Methylphenyl)-N-(5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-yl)acrylamide () :
Physical and Spectral Properties
- Melting Points : Compounds with bulkier substituents (e.g., trifluoromethylbenzyl in ) exhibit higher melting points due to increased molecular rigidity .
- Molecular Weight : N,N-Diallyl-3-(4-methylphenyl)acrylamide (hypothetical MW ≈ 285 g/mol) is lighter than N,N-dibutyl derivatives (MW ≈ 350 g/mol) .
- Spectral Data : ¹H NMR signals for allyl protons (δ 5.1–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) are characteristic .
Crystallographic and Packing Behavior
- Weak Interactions : Compounds like those in exhibit crystal packing dominated by C–H⋯N hydrogen bonds and π-π stacking. The diallyl groups in this compound may disrupt such interactions due to steric effects, leading to less ordered crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
